6-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one

Anti-inflammatory COX-2 Inhibition SAR

6-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one (CAS 920286-93-7) is a synthetic flavonoid derivative belonging to the 4H-1-benzopyran-4-one class, characterized by a 2-phenyl substitution and a unique 6-(4-fluorophenyl) group. Its molecular formula is C21H13FO2 with a molecular weight of 316.3 g/mol and a predicted XLogP3 of 5.3, indicating significant lipophilicity.

Molecular Formula C21H13FO2
Molecular Weight 316.3 g/mol
CAS No. 920286-93-7
Cat. No. B12630043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one
CAS920286-93-7
Molecular FormulaC21H13FO2
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)C4=CC=C(C=C4)F
InChIInChI=1S/C21H13FO2/c22-17-9-6-14(7-10-17)16-8-11-20-18(12-16)19(23)13-21(24-20)15-4-2-1-3-5-15/h1-13H
InChIKeyWSVQSCPATULGSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one (CAS 920286-93-7): A Structurally Distinct 6-Aryl Flavone Scaffold for Biological Evaluation


6-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one (CAS 920286-93-7) is a synthetic flavonoid derivative belonging to the 4H-1-benzopyran-4-one class, characterized by a 2-phenyl substitution and a unique 6-(4-fluorophenyl) group [1]. Its molecular formula is C21H13FO2 with a molecular weight of 316.3 g/mol and a predicted XLogP3 of 5.3, indicating significant lipophilicity [1]. This compound is structurally distinct from common fluorinated flavone analogs such as 4'-fluoroflavone (2-(4-fluorophenyl)chromone), 6-fluoroflavone, and its own 8-substituted regioisomer, positioning it as a specialized probe for structure-activity relationship (SAR) studies where the regiochemistry of the aryl substituent is critical .

Why Generic Flavone or 4'-Fluoroflavone Cannot Substitute 6-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one in Targeted Studies


Direct substitution of 6-(4-fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one with simpler mono-fluorinated flavones (e.g., 6-fluoroflavone or 4'-fluoroflavone) or its 8-regioisomer is not scientifically valid due to the profound impact of the substituent's position and steric bulk on biological activity. A seminal study on GABAA receptor modulation demonstrated that flavone analogs differing only at the 6-position exhibit drastically different pharmacological properties, ranging from positive to negative modulation, establishing the 6-position as a critical determinant of efficacy [1]. Furthermore, the larger 4-fluorophenyl group introduces a significantly greater steric volume and altered electronic distribution compared to a simple fluorine atom, which directly influences binding pocket compatibility and selectivity, as seen in kinase inhibition profiles [2]. Consequently, assay results obtained with standard or more compact analogs cannot be extrapolated to predict the behavior of this 6-aryl substituted derivative.

Quantitative Differentiation Evidence: 6-(4-Fluorophenyl)- vs. Close Structural Analogs


Regiochemical Differentiation: Activity Divergence of 6-Aryl vs. 8-Aryl Flavones

The biological consequence of shifting the (4-fluorophenyl) substituent from the 6-position to the 8-position is severe. While activity data is unavailable for the target compound, research on the closely related 8-arylflavone class demonstrates that this substitution pattern leads to a near-total loss of inhibitory activity against COX-2 mediated PGE2 production compared to unsubstituted flavones [1]. This class-level evidence strongly suggests the target compound, with its 6-aryl substitution, will display a fundamentally different bioactivity profile than the 8-substituted regioisomer CAS 920286-95-9.

Anti-inflammatory COX-2 Inhibition SAR

Lipophilicity-Driven Pharmacokinetic Differentiation: XLogP3 Comparison

The insertion of a 4-fluorophenyl group at the 6-position dramatically increases the compound's lipophilicity compared to a simple 6-fluoro substituent. The target compound has a computed XLogP3 of 5.3 [1], significantly exceeding the typical range for oral drugs (Lipinski's Rule of Five, LogP < 5). This high lipophilicity predicts distinct ADME properties, including potentially higher cell membrane permeability and plasma protein binding, compared to the less lipophilic 6-fluoroflavone.

ADME Lipophilicity Drug-likeness

Structural Bulk and Conformational Restriction Differentiator

The large 6-(4-fluorophenyl) group introduces significant steric bulk, which is absent in the flat, planar 4'-fluoroflavone. The crystal structure of human tankyrase 2 in complex with 4'-fluoroflavone (PDB ID: 4KZL) reveals the ligand occupies a narrow, planar pocket with the fluorine atom making specific interactions [1]. The bulky 6-phenyl substituent on the target compound would be sterically prohibited from fitting into this specific kinase binding mode, forcing a different binding orientation or target selectivity profile. This structural feature renders the target compound useless as a substitute for 4'-fluoroflavone in tankyrase studies but potentially valuable for exploring alternative kinase pockets.

Molecular recognition Kinase Inhibition Selectivity

Target Applications for 6-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one Based on Differential Properties


Exploring Non-Classical GABAA Receptor Modulation

Based on evidence that 6-substitution is a critical determinant of GABAA receptor efficacy [1], this compound serves as a valuable, highly lipophilic probe for investigating structure-activity relationships where simple 6-haloflavones are ineffective. Its unique profile can help elucidate the structural requirements for allosteric modulation at the benzodiazepine binding site.

Probing Sterically Demanding Kinase Active Sites

The structural incompatibility of this compound with the tankyrase 2 binding mode [2] makes it a powerful negative control and selectivity probe. It is ideally suited for screens aiming to identify novel kinase targets with larger active site cavities that can accommodate a 6-aryl substituent, unlike targets preferentially binding flat molecules like 4'-fluoroflavone.

Investigating High-Lipophilicity Cellular Permeation

With a computed XLogP3 of 5.3, this compound is a model substance for studying the passive diffusion of highly lipophilic flavonoid derivatives across cell membranes [3]. It is applicable in permeability assays (e.g., PAMPA or Caco-2) to quantify the impact of extensive aromatic substitution on uptake kinetics, providing a benchmark for analogs with even higher or lower LogP values.

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